2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
“2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide” is a chemical compound. It is a derivative of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide .
Synthesis Analysis
The synthesis of similar compounds involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide. The resulting 2-aminobenzenesulfonamides are reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .
Molecular Structure Analysis
The molecular structure of this compound is based on the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide ring. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Chemical Reactions Analysis
In the synthesis process, after bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provided the respective iodide derivatives, which were further reacted with a series of arylboronic acids via Suzuki coupling .
Scientific Research Applications
Anticancer Activities
Compounds based on similar scaffolds have been synthesized and evaluated for their anticancer activities against several cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. For example, Kamal et al. (2011) synthesized two series of compounds showing moderate to good inhibitory activity. Notably, certain compounds demonstrated significant activity by potentially inhibiting tubulin polymerization, a critical process in cancer cell division (Kamal et al., 2011).
Allelochemicals and Agricultural Applications
Research on compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, similar in structure to the specified compound, has highlighted their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These allelochemicals, found in plants like wheat, rye, and maize, offer potential agronomic utility for crop protection and soil health enhancement. Macias et al. (2006) provided a comprehensive review on the synthesis, biological properties, and agronomic utility of these compounds (Macias et al., 2006).
Antimicrobial Agents
Compounds derived from similar structures have been synthesized for their potential antimicrobial activities. For instance, Sah et al. (2014) explored the synthesis of formazans from a Mannich base of a thiadiazole derivative, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Photosensitizers for Photodynamic Therapy
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base, demonstrating high singlet oxygen quantum yield. These compounds exhibit potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties and high photodegradation quantum yield (Pişkin et al., 2020).
Antioxidant and Anti-inflammatory Compounds
A series of novel acetamides showed promising antioxidant and anti-inflammatory activities, as synthesized and evaluated by Koppireddi et al. (2013). These compounds were tested across various assays, demonstrating good efficacy in DPPH radical scavenging and anti-inflammatory activity (Koppireddi et al., 2013).
Future Directions
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-29-18-13-11-17(12-14-18)23-21(26)15-25-24-22(16-7-3-2-4-8-16)19-9-5-6-10-20(19)30(25,27)28/h2-14H,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDVNJMIZDQFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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